N-cyclohexyl-3-nitrobenzamide
Description
General Context of Nitrobenzamide Derivatives in Contemporary Organic Synthesis
Nitrobenzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a nitro group (-NO₂) and an amide group (-CONH-). These functionalities impart a unique chemical reactivity that makes them valuable intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, facilitating a variety of chemical transformations. researchgate.net
The amide linkage and the nitro group are crucial for the construction of more complex molecular architectures. For instance, the nitro group can be readily reduced to an amino group (-NH₂), a common structural motif in many biologically active compounds and pharmaceutical agents. smolecule.com This transformation is a key step in the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. nih.gov Furthermore, the amide bond itself is a fundamental component of peptides and proteins and is prevalent in a wide range of pharmaceuticals.
Nitrobenzamide derivatives serve as versatile building blocks in the synthesis of compounds with potential applications in various fields. smolecule.com Their structural features allow for modifications that can tune their physicochemical properties, such as solubility and lipophilicity, which are critical factors in drug design. Research has shown that N-substituted benzamides can exhibit a range of biological activities, including anticancer and anti-inflammatory properties. bldpharm.comsigmaaldrich.com
Research Significance of N-Cyclohexyl-3-nitrobenzamide as a Molecular Scaffold and in Chemical Transformations
This compound (CAS Number: 2702-32-1) is a specific nitrobenzamide derivative that has garnered attention as a valuable scaffold and intermediate in targeted chemical synthesis. nih.gov Its structure, featuring a cyclohexyl group attached to the amide nitrogen and a nitro group at the meta-position of the benzene ring, provides a distinct three-dimensional shape and chemical reactivity profile. The bulky cyclohexyl group can influence the compound's solubility and its interactions with biological macromolecules.
The primary research significance of this compound lies in its utility as a building block for creating more complex molecules with specific biological targets. The nitro group at the 3-position can be chemically modified, most commonly through reduction to an amine, which then allows for the introduction of new functional groups or the construction of larger, more elaborate structures.
A notable application of this compound is in the fragment-based design and synthesis of enzyme inhibitors. In a study focused on developing inhibitors for ATPase family AAA domain-containing protein 2 (ATAD2), a target in cancer therapy, this compound was synthesized as an intermediate. mdpi.com It was prepared as a light yellow solid with a yield of 88%. mdpi.com This intermediate was then further functionalized in subsequent synthetic steps. mdpi.com
Similarly, research into inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, has utilized derivatives of this scaffold. Although not the final inhibitor itself, the N-cyclohexyl-nitrobenzamide core serves as a foundational structure for building molecules that can fit into the active site of the enzyme.
The chemical transformations involving this compound are central to its role in synthesis. The reduction of its nitro group is a key step, which can then be followed by amide coupling reactions to attach other molecular fragments. For example, in the synthesis of ATAD2 inhibitors, the nitro group of a related intermediate is reduced to an amine, which is then coupled with another carboxylic acid to form the final, more complex inhibitor. mdpi.com
Below are tables detailing the physicochemical properties of this compound and a summary of its application in a specific research context.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2702-32-1 | nih.gov |
| Molecular Formula | C₁₃H₁₆N₂O₃ | nih.gov |
| Molecular Weight | 248.28 g/mol | smolecule.com |
| Appearance | Light yellow solid | mdpi.com |
| ¹H-NMR (600 MHz, CDCl₃) δ (ppm) | 8.19 (1H, s), 7.84 (1H, m) | mdpi.com |
Table 2: Research Application of this compound
| Research Area | Role of Compound | Synthetic Step Example | Final Product Class | Reference |
| Anticancer Drug Discovery | Intermediate/Scaffold | Synthesis of this compound (yield 88%) as a precursor. | ATAD2 Inhibitors | mdpi.com |
Properties
IUPAC Name |
N-cyclohexyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h4-5,8-9,11H,1-3,6-7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBXMBZCABMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333420 | |
| Record name | N-cyclohexyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2702-32-1 | |
| Record name | N-cyclohexyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cyclohexyl 3 Nitrobenzamide
Classical Amide Bond Formation Strategies
Traditional methods for forming the amide bond in N-cyclohexyl-3-nitrobenzamide are reliable and widely documented. These strategies typically involve the reaction of a carboxylic acid derivative with an amine.
Acyl Chloride Route: Reaction of 3-Nitrobenzoyl Chloride with Cyclohexylamine (B46788)
A primary and efficient method for synthesizing this compound is through the reaction of 3-nitrobenzoyl chloride with cyclohexylamine. nih.govmdpi.com This reaction, a classic example of nucleophilic acyl substitution, is often referred to as the Schotten-Baumann reaction. It provides a facile and rapid way to form the amide bond. mdpi.com In this process, the highly reactive acyl chloride is attacked by the nucleophilic amine.
The general reaction is as follows:
3-Nitrobenzoyl Chloride + Cyclohexylamine → this compound + Hydrochloric Acid
To neutralize the hydrochloric acid byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to the reaction mixture. nih.govmdpi.com
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
Solvent Selection: The choice of solvent is crucial. Dichloromethane is a commonly used solvent for this reaction. mdpi.com Other solvents like acetonitrile (B52724) have also been employed. nih.gov The solvent should be inert to the reactants and capable of dissolving both the acyl chloride and the amine.
Temperature Control: The reaction is typically carried out at room temperature. nih.govmdpi.com Controlling the temperature is important to manage the exothermic nature of the reaction and prevent side reactions.
Stoichiometric Ratios: The molar ratio of the reactants and the base can significantly affect the outcome. Often, equimolar amounts of 3-nitrobenzoyl chloride and cyclohexylamine are used. mdpi.com An excess of the amine or the use of a non-nucleophilic base is employed to scavenge the HCl produced. mdpi.com For instance, a slight excess of triethylamine (1.5 mmol per 1 mmol of acyl chloride) has been used effectively. mdpi.com
Coupling of Carboxylic Acid Derivatives with Amines
Another classical approach involves the direct coupling of 3-nitrobenzoic acid with cyclohexylamine in the presence of a coupling agent. evitachem.com This method avoids the need to first prepare the highly reactive and often moisture-sensitive acyl chloride. Various coupling reagents can be employed to facilitate this amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). evitachem.com
The reaction generally proceeds by the formation of an active ester intermediate, which then reacts with cyclohexylamine to yield the desired amide.
Advanced and Green Synthetic Approaches
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Ultrasound-Assisted Amide Synthesis from 3-Nitrobenzoic Acid and Cyclohexyl Isocyanide
A novel and efficient green method for synthesizing this compound involves the use of ultrasound irradiation. ijariie.com This technique has been successfully applied to the reaction of 3-nitrobenzoic acid and cyclohexyl isocyanide in methanol (B129727). ijariie.com The use of ultrasound can significantly accelerate reaction rates and improve yields. orgchemres.orgijrti.org
The reaction was carried out by adding cyclohexyl isocyanide to a mixture of 3-nitrobenzoic acid in methanol, followed by exposure to ultrasonic irradiation for 135 minutes at an amplitude of 40. ijariie.com This method is advantageous due to its mild conditions, shorter reaction times, and high efficiency compared to silent (non-ultrasound) conditions. ijariie.comorgchemres.orgijrti.org The physical and chemical effects of ultrasound, such as cavitation, create localized high temperatures and pressures, which can enhance chemical reactivity. ijariie.com
Mechanochemical Synthesis for Nitrobenzamide Analogues
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), represents another green synthetic route. researchgate.netmdpi.com This solvent-free approach offers environmental benefits and can lead to highly efficient transformations with high yields. mdpi.comresearchgate.net While a specific study on the mechanochemical synthesis of this compound is not detailed, the synthesis of analogous nitrobenzamides has been successfully achieved using this method. researchgate.netmdpi.com
For example, N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized by ball-milling 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for just 5 minutes at room temperature. mdpi.comresearchgate.net This demonstrates the potential for rapid, solvent-free synthesis of nitrobenzamide derivatives. The principles of this method could be readily applied to the synthesis of this compound, likely by milling 3-nitrobenzoyl chloride with cyclohexylamine. This approach is noted for being environmentally friendly, safer, and more efficient, often resulting in higher yields. mdpi.comresearchgate.net
Alternative Synthetic Routes to N-Cyclohexyl Amide Linkages
Formation of N-Cyclohexyl Amides from Nitriles and Halides
The Ritter reaction stands as a prominent method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, which can be generated from alcohols or alkyl halides under acidic conditions. wikipedia.orgresearchgate.net This reaction proceeds via the nucleophilic attack of the nitrile's nitrogen atom on the carbocation, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding N-alkyl amide. organic-chemistry.orgchemistrysteps.com
Research has demonstrated the successful application of the Ritter reaction for the synthesis of N-cyclohexyl amides. In one study, the reaction of cyclohexanol (B46403) with various nitriles, including aromatic and aliphatic nitriles, in the presence of a CuBr2 catalyst, afforded N-cyclohexylamides in high yields. sciforum.net For instance, the reaction of cyclohexanol with benzonitrile (B105546) and o-tolylnitrile resulted in quantitative yields of N-cyclohexylbenzamide and N-cyclohexyl-o-tolylamide, respectively. sciforum.net Another investigation detailed a convenient, high-yielding procedure for the Ritter reaction between nitriles and halohydrocarbons catalyzed by Zn(ClO4)2·6H2O. This method proved effective for secondary alkyl halides, with cyclohexyl halides reacting efficiently to produce the corresponding N-cyclohexyl amides in good yields. researchgate.net
Table 1: Synthesis of N-Cyclohexyl Amides via Ritter Reaction
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanol | Benzonitrile | CuBr₂, 150-175 °C, 6 h | N-Cyclohexylbenzamide | 93 | sciforum.net |
| Cyclohexanol | o-Tolylnitrile | CuBr₂, 150-175 °C, 6 h | N-Cyclohexyl-o-tolylamide | 100 | sciforum.net |
| Cyclohexyl Halide | Benzonitrile | Zn(ClO₄)₂·6H₂O, 80 °C | N-Cyclohexylbenzamide | 85-90 | researchgate.net |
Reactions Involving Isocyanides
Isocyanides are highly reactive functional groups that serve as valuable building blocks in multicomponent reactions (MCRs) for the synthesis of amides and other complex molecules. The Passerini and Ugi reactions are two of the most significant isocyanide-based MCRs that can be employed to form N-cyclohexyl amide linkages.
The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to produce an α-acyloxy amide in a single step. wikipedia.orgresearchgate.net The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate. Subsequent acyl transfer leads to the final product. wikipedia.org The use of cyclohexyl isocyanide in the Passerini reaction has been documented to yield the corresponding N-cyclohexyl-α-acyloxy amides in good yields. acs.org
The Ugi four-component reaction (U-4CR) is another powerful tool for the synthesis of α-aminoacyl amides. This reaction brings together a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov The mechanism is thought to involve the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate. Cyclohexyl isocyanide is a common isocyanide component in Ugi reactions, leading to the formation of diverse N-cyclohexyl-containing peptidomimetic structures. acs.orgrsc.org For example, the reaction of an amine, an aldehyde, trichloroacetic acid, and cyclohexyl isocyanide has been shown to produce 2-(N-Phenyl-N-trichloroacetyl)amino-2-phenylacetic acid N-cyclohexyl amide. thieme-connect.com
Table 2: Synthesis of N-Cyclohexyl Amides via Isocyanide-Based Multicomponent Reactions
| Reaction | Amine/Acid | Carbonyl Compound | Isocyanide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Passerini | Phthalimide | Isobutyraldehyde | Cyclohexyl isocyanide | α-Acyloxy amide derivative | 91 | acs.org |
| Ugi | Aniline | Benzaldehyde | Cyclohexyl isocyanide | 2-(N-Phenyl-N-trichloroacetyl)amino-2-phenylacetic acid N-cyclohexyl amide | Good | thieme-connect.com |
| Ugi | Primary Amine | Ketone | Cyclohexyl isocyanide | N-Alkylated α,α-dialkylglycine derivative | Moderate to High | acs.org |
Reaction Mechanisms and Chemical Transformations of N Cyclohexyl 3 Nitrobenzamide
Transformations Involving the Aromatic Nitro Group
The nitro group attached to the benzene (B151609) ring is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. This conversion fundamentally alters the electronic properties of the aromatic ring, transforming an electron-withdrawing group into an electron-donating one. masterorganicchemistry.com
The reduction of the nitro group to a primary amine is a pivotal transformation in organic synthesis. acs.org This process yields N-cyclohexyl-3-aminobenzamide, a valuable intermediate for the synthesis of various compounds. The primary methods to achieve this are catalytic hydrogenation and reductive amidation.
Catalytic Hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profile. lookchem.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). masterorganicchemistry.comrsc.org The reaction is generally carried out in a suitable solvent under controlled temperature and pressure.
Another effective technique is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor molecule instead of gaseous H₂. A frequently used hydrogen source is ammonium (B1175870) formate (B1220265) in the presence of a catalyst like palladium on carbon. lookchem.com This method is often considered safer and more convenient for laboratory-scale synthesis. lookchem.com The reduction of aromatic nitro compounds can also be achieved using metals such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com
Reductive Amidation offers a direct route to synthesize amides from nitroarenes by coupling the reduction of the nitro group with an amidation reaction in a single step. researchgate.net For instance, a copper-catalyzed reductive aminocarbonylation can use nitroarenes as the nitrogen source to react with alkyl iodides, forming N-aryl alkylamides. organic-chemistry.org In such reactions, the catalyst facilitates both the reduction of the nitro group and the formation of the new amide bond. organic-chemistry.org
| Method | Catalyst/Reagents | Hydrogen Source | Typical Conditions |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Nickel | H₂ gas | Solvent (e.g., Ethanol, Ethyl Acetate), RT-100°C, 1-50 atm |
| Catalytic Transfer Hydrogenation | Pd/C | Ammonium formate, Formic acid | Solvent (e.g., Methanol), Reflux |
| Metal/Acid Reduction | Fe, Sn, Zn | HCl, Acetic Acid | Aqueous/alcoholic solvent, Reflux |
The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron reduction that proceeds through several intermediate species. nih.gov The generally accepted pathway involves a stepwise transformation, although the intermediates are often highly reactive and not isolated. acs.orgorientjchem.org
The proposed sequence of reduction is as follows:
Nitroarene to Nitrosoarene: The nitro group is first reduced to a nitroso group (Ar-NO). acs.orgorientjchem.org
Nitrosoarene to Hydroxylamine (B1172632): The nitroso intermediate is subsequently reduced to an N-arylhydroxylamine (Ar-NHOH). acs.orgorientjchem.org This step is typically very fast. nih.gov
Hydroxylamine to Aniline: Finally, the hydroxylamine undergoes further reduction via N-O bond cleavage to form the corresponding aniline. acs.org
Under certain conditions, condensation reactions between these intermediates can occur, leading to alternative products. For example, the reaction between a nitrosoarene and a hydroxylamine can form an azoxy compound (Ar-N(O)=N-Ar), which can then be reduced to an azo compound (Ar-N=N-Ar), followed by a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to the aniline. orientjchem.org These intermediates are more commonly observed in electrochemical reductions or under specific catalytic conditions. orientjchem.org The hydroxylamino intermediate is of particular interest as it can be prone to oxidation, potentially leading to the formation of reactive oxygen species. nih.gov
Reductive Pathways to Amino Derivatives
Amide Linkage Reactivity and Derivatization
The amide bond in N-cyclohexyl-3-nitrobenzamide, while generally stable, can be chemically modified. A significant transformation is the conversion of the carbonyl oxygen to sulfur, yielding a thioamide. Thioamides are isosteric analogues of amides and serve as important building blocks in organic and medicinal chemistry. nih.gov
The conversion of an amide to its corresponding thioamide is known as thionation. This reaction involves replacing the carbonyl oxygen atom with a sulfur atom. This transformation can be achieved using various thiating reagents. wikipedia.org The resulting N-cyclohexyl-3-nitrobenzothioamide features altered chemical and physical properties compared to the parent amide, including different hydrogen bonding capabilities and dipole moments. nih.gov
While classic reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent have been historically used for thionation, they often require harsh conditions such as high temperatures and anhydrous solvents. mdpi.combeilstein-journals.org This has spurred the development of novel, milder, and more efficient thiating agents and methodologies. mdpi.com
Lawesson's Reagent: This is one of the most common and versatile reagents for converting carbonyl compounds, including amides, into their thio-analogues. rsc.orgorganic-chemistry.org It is generally more effective than P₄S₁₀ and allows for reactions under milder conditions, although it is typically used in refluxing solvents like toluene (B28343) or xylene. rsc.orgorganic-chemistry.org
Novel Dithiocarbamate (B8719985) Salts: Recent research has introduced new thiating reagents that operate under milder conditions. One such class of reagents is dithiocarbamate salts. For example, N-cyclohexyl dithiocarbamate cyclohexylammonium salt has been developed as an efficient reagent for the thionation of heterocyclic amides. beilstein-journals.orgd-nb.info The methodology often involves a two-step, one-pot process where the amide is first activated (e.g., by conversion to an imidoyl chloride with thionyl chloride) and then treated with the thiating salt. mdpi.comnih.gov
Another novel reagent is N-isopropyldithiocarbamate isopropyl ammonium salt , which has been used for the convenient, one-pot transformation of N-aryl-substituted benzamides to their corresponding thioamides. mdpi.comnih.gov The advantages of these newer methods include shorter reaction times, milder (often room temperature) conditions, simpler work-up procedures, and high yields of the pure product. mdpi.comresearchgate.net
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in dry toluene, xylene, or pyridine (B92270) | Historically significant, effective | Harsh conditions, bad odor, side reactions |
| Lawesson's Reagent | Reflux in toluene or THF | Milder than P₄S₁₀, higher yields, versatile | Requires heating, purification can be difficult beilstein-journals.org |
| N-isopropyldithiocarbamate isopropyl ammonium salt | One-pot, room temperature (after activation) | Mild conditions, short reaction time, high yields, simple work-up mdpi.com | Requires prior activation of the amide |
Direct Alkylation and Functionalization of the Amide Nitrogen
The direct functionalization of the nitrogen atom in secondary amides like this compound is a challenging transformation. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity. Consequently, the amide nitrogen is a poor nucleophile and does not readily undergo reactions such as alkylation under neutral conditions.
To achieve alkylation at the amide nitrogen, the proton must first be removed by a strong base to form the corresponding amidate anion. This deprotonation increases the electron density on the nitrogen, rendering it sufficiently nucleophilic to react with an alkylating agent, such as an alkyl halide. Common conditions for this transformation involve the use of strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
The reaction proceeds via a nucleophilic substitution mechanism. The choice of base and solvent is critical, as they can influence the reaction's efficiency and selectivity.
Table 1: Representative Conditions for N-Alkylation of Secondary Amides This table is based on general methods for amide alkylation and does not represent specific experimental results for this compound.
| Entry | Base | Alkylating Agent | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| 1 | NaH | Methyl Iodide | THF | 70-90 |
| 2 | n-BuLi | Benzyl Bromide | THF | 65-85 |
| 3 | K₂CO₃ | Ethyl Iodide | DMF | 40-60 |
The electronic nature of the benzamide (B126) ring can influence the acidity of the N-H bond. The presence of the electron-withdrawing nitro group at the meta-position in this compound is expected to slightly increase the acidity of the amide proton compared to an unsubstituted N-cyclohexylbenzamide. This increased acidity could facilitate the deprotonation step, potentially allowing for the use of slightly weaker bases or milder reaction conditions. However, without specific experimental data, this remains a theoretical consideration.
Aromatic Ring Functionalization
The amide functional group is a well-established directing group in transition metal-catalyzed C-H activation reactions. It can coordinate to a metal center, positioning the catalyst in proximity to the ortho C-H bonds of the aromatic ring. This chelation assistance facilitates the cleavage of the otherwise inert C-H bond, allowing for the introduction of new functional groups at the ortho position.
The generally accepted mechanism involves the formation of a cyclometalated intermediate. For a benzamide, this would typically be a five-membered palladacycle or rhodacycle, which is a key intermediate in the catalytic cycle.
In the case of this compound, the amide group would be expected to direct functionalization to the C2 and C6 positions. However, the presence of the strongly electron-withdrawing nitro group at the C3 position significantly deactivates the aromatic ring towards electrophilic attack by the metal catalyst. This deactivation can make the C-H activation step more challenging, potentially requiring higher catalyst loadings, higher temperatures, or more reactive catalytic systems.
Transition metal-catalyzed C-H arylation is a powerful tool for the formation of carbon-carbon bonds. Palladium and rhodium complexes are commonly used catalysts for these transformations, often in the presence of an oxidant. The amide directing group facilitates the selective arylation of the ortho C-H bonds.
For this compound, a hypothetical palladium-catalyzed ortho-arylation with an aryl iodide would be expected to proceed as follows:
Coordination of the palladium catalyst to the amide oxygen.
Chelation-assisted C-H activation at the ortho position (C2 or C6) to form a palladacycle.
Oxidative addition of the aryl iodide to the palladium center.
Reductive elimination to form the C-C bond and regenerate the active catalyst.
The electronic deactivation by the meta-nitro group is a significant factor. While ortho-arylation of benzamides with both electron-donating and electron-withdrawing groups has been reported, the yields can be lower for substrates bearing strongly deactivating groups. The steric bulk of the N-cyclohexyl group could also influence the reaction, potentially favoring arylation at the less hindered ortho position if the two ortho positions were electronically non-equivalent.
Table 2: Hypothetical Transition Metal-Catalyzed Ortho-Arylation of a Substituted Benzamide This table illustrates a general reaction and does not represent specific experimental results for this compound.
| Catalyst | Arylating Agent | Oxidant/Additive | Solvent | Position | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Phenyliodide | Ag₂CO₃ | Acetic Acid | Ortho | 50-70 |
| [Cp*RhCl₂]₂ | Phenylboronic Acid | Cu(OAc)₂ | t-AmylOH | Ortho | 60-80 |
Ortho-C-H Activation and Directed Functionalization
Conformational Influence of the Cyclohexyl Moiety on Reactivity
The three-dimensional structure of this compound, particularly the conformation of the cyclohexyl ring and its orientation relative to the benzamide plane, can exert a significant influence on its reactivity.
The cyclohexyl group predominantly adopts a stable chair conformation to minimize steric strain. This bulky group can influence the accessibility of reagents to different parts of the molecule. In the context of ortho-C-H activation, the orientation of the cyclohexyl group could sterically hinder the approach of the transition metal catalyst to one of the ortho positions.
X-ray crystallographic studies of the related compound, N-cyclohexylbenzamide, reveal that the amide group is twisted with respect to the benzene ring, with a torsion angle of approximately -30.8°. The cyclohexyl ring is also twisted away from the central amide plane. This non-planar arrangement is a result of minimizing steric interactions between the bulky cyclohexyl group and the aromatic ring.
Advanced Structural Characterization of N Cyclohexyl 3 Nitrobenzamide
Spectroscopic Analysis
Spectroscopic methodologies are pivotal in determining the connectivity and three-dimensional arrangement of atoms within a molecule. For N-cyclohexyl-3-nitrobenzamide, these techniques provide a comprehensive understanding of its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. Both ¹H and ¹³C NMR have been instrumental in characterizing this compound.
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 3-nitrobenzoyl group and the aliphatic protons of the cyclohexyl ring. Based on data from analogous compounds, such as N,N-dimethyl-3-nitrobenzamide, the aromatic region is expected to show complex splitting patterns due to the meta-substitution.
The proton on C2 of the aromatic ring is predicted to be the most downfield signal due to the deshielding effects of the adjacent nitro and carbonyl groups. The protons on C4, C5, and C6 would appear at slightly higher fields, with their chemical shifts and multiplicities governed by spin-spin coupling.
The cyclohexyl protons would resonate in the upfield region of the spectrum. The methine proton attached to the nitrogen atom is expected to be a broad multiplet. The remaining methylene (B1212753) protons of the cyclohexyl ring will likely appear as a series of overlapping multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-2 | ~8.6 | s |
| Aromatic H-4 | ~8.3 | d |
| Aromatic H-5 | ~7.7 | t |
| Aromatic H-6 | ~8.1 | d |
| N-H | Variable | br s |
| Cyclohexyl C-H | ~3.9 | m |
Note: These are estimated values based on related compounds and general NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons will resonate in the range of approximately 120-150 ppm. The carbon bearing the nitro group (C3) and the carbon attached to the carbonyl group (C1) are expected to be significantly deshielded.
The carbon atoms of the cyclohexyl ring will appear in the aliphatic region of the spectrum. The carbon atom attached to the nitrogen (C1' of the cyclohexyl ring) will be the most downfield of the aliphatic carbons. The remaining cyclohexyl carbons are expected to resonate at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 |
| Aromatic C-1 | ~136 |
| Aromatic C-2 | ~122 |
| Aromatic C-3 | ~148 |
| Aromatic C-4 | ~127 |
| Aromatic C-5 | ~130 |
| Aromatic C-6 | ~133 |
| Cyclohexyl C-1' | ~49 |
| Cyclohexyl C-2'/C-6' | ~33 |
| Cyclohexyl C-3'/C-5' | ~25 |
Note: These values are estimated by combining data from N,N-dimethyl-3-nitrobenzamide and N-cyclohexylbenzamide.
A key feature in the NMR spectra of N-substituted amides, including N-cyclohexyl amides, is the phenomenon of rotational isomerism, or the existence of cis and trans conformers due to the restricted rotation around the amide C-N bond. This restricted rotation arises from the partial double bond character of the C-N bond, a consequence of resonance delocalization of the nitrogen lone pair with the carbonyl group.
This restricted rotation can lead to the observation of two distinct sets of signals in the NMR spectrum at room temperature, one for the cis isomer and one for the trans isomer. The relative populations of these two isomers will determine the relative intensities of the corresponding signals. The presence of the bulky cyclohexyl group can influence the steric hindrance around the amide bond, potentially favoring one isomer over the other. This can result in a doubling of some or all of the signals in both the ¹H and ¹³C NMR spectra, leading to more complex spectra than might otherwise be expected. The rate of interconversion between the rotational isomers is temperature-dependent, and variable temperature NMR studies can be employed to probe the energetics of this process. At higher temperatures, the rate of rotation increases, which can lead to the coalescence of the separate signals into a single, time-averaged signal.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. The spectrum of the related compound, 3-nitrobenzamide, provides a strong basis for these assignments.
A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration of the amide is anticipated to appear as a sharp peak around 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed in the range of 1510-1570 cm⁻¹.
The presence of the nitro group is confirmed by two strong absorption bands: one for the asymmetric stretching vibration around 1520-1560 cm⁻¹ and another for the symmetric stretching vibration near 1340-1380 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group will appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
| C=O (Amide I) | Stretch | 1650 - 1680 |
| N-H (Amide II) | Bend | 1510 - 1570 |
| NO₂ (Asymmetric) | Stretch | 1520 - 1560 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 3-nitrobenzoyl chromophore. The nitrobenzene (B124822) moiety typically exhibits two main absorption bands.
A strong absorption band, attributed to a π → π* transition, is expected to appear in the shorter wavelength UV region, likely around 250-280 nm. A weaker absorption band, corresponding to an n → π* transition of the nitro group, is anticipated at a longer wavelength, typically in the range of 300-350 nm. The amide chromophore itself has a π → π* transition that usually occurs at shorter wavelengths (around 200-220 nm) and may overlap with the stronger absorptions of the nitrobenzene ring. The solvent used for the analysis can influence the position and intensity of these absorption maxima.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Nitrobenzene | ~250 - 280 |
| n → π* | Nitro group | ~300 - 350 |
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethyl-3-nitrobenzamide |
| 3-nitrobenzamide |
High-Resolution Mass Spectrometry (HRMS)
X-ray Diffraction Studies
A definitive single crystal X-ray diffraction (SC-XRD) study for this compound, which would provide precise details on its molecular geometry and crystal packing, has not been identified in public crystallographic databases. Such studies are fundamental for elucidating bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. For comparison, the crystal structure of the related compound N-cyclohexylbenzamide reveals an anti disposition of the N—H and carbonyl groups, with the amide group being twisted with respect to the benzene (B151609) ring. amazonaws.com In its crystal lattice, molecules are linked into chains by intermolecular N–H···O hydrogen bonds. amazonaws.com Another related structure, N-(cyclohexyl(methyl)carbamothioyl)-4-nitrobenzamide, crystallizes in the monoclinic system with a P21/c space group. dergipark.org.tr These examples of analogous compounds highlight the types of detailed structural insights an SC-XRD analysis of this compound would provide.
In the absence of a crystal structure for this compound, a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed. This computational technique is contingent on the availability of crystallographic data. Numerous studies on related compounds demonstrate the utility of this analysis. For example, Hirshfeld surface analysis has been applied to various benzamide (B126) and nitrobenzamide derivatives to investigate and quantify intermolecular contacts, providing insights into the forces that govern their crystal packing. uomphysics.netucst.ac.in
Theoretical and Computational Studies on N Cyclohexyl 3 Nitrobenzamide
Quantum Chemical Calculation Methods
A variety of quantum chemical methods are employed to model the properties of N-cyclohexyl-3-nitrobenzamide, ranging from high-accuracy ab initio methods to more computationally efficient approaches.
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it suitable for studying medium to large molecules like this compound. researchgate.net The choice of functional and basis set is critical for obtaining reliable results.
Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to be accurate for determining geometrical parameters. researchgate.netresearchgate.net The M06-2X functional is a high-nonlocality functional that often performs well for main-group thermochemistry, kinetics, and non-covalent interactions. nih.gov Studies have shown that M06-2X can be particularly effective for describing medium-range electron correlation and van der Waals interactions, which are relevant in a molecule containing both rigid and flexible moieties. These functionals are typically paired with basis sets like 6-311++G(d,p), which provide a good balance of flexibility and computational demand for accurate property prediction. researcher.life
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.
Conformational analysis is particularly important for this molecule due to the flexible cyclohexyl group and the rotatable bond between the amide nitrogen and the cyclohexyl ring. This analysis identifies different stable conformers (local minima on the potential energy surface) and the transition states that connect them. ufba.brresearchgate.net DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, can be used to calculate the relative energies of these conformers to determine the most probable structure or structures at a given temperature.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated) This table represents typical data obtained from a DFT geometry optimization. Actual values would be derived from specific computational studies.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | ~1.24 Å |
| C-N (amide) | ~1.36 Å | |
| N-C (cyclohexyl) | ~1.47 Å | |
| C-N (nitro) | ~1.48 Å | |
| N=O (nitro) | ~1.22 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C | ~121° | |
| O-N-O | ~124° | |
| Dihedral Angle | C-C-N-C | Variable (defines conformation) |
DFT calculations are a valuable tool for interpreting and predicting spectroscopic data. nih.gov
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net These calculations, performed on the optimized geometry of this compound, can help assign experimental signals and provide insight into the electronic environment of the nuclei.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its infrared (IR) spectrum. scielo.org.za These calculations help in the assignment of vibrational modes, such as the characteristic stretches for the C=O (amide), N-H (amide), and NO₂ (nitro) groups. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.govscielo.org.za This allows for the prediction of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often related to transitions between frontier molecular orbitals. scielo.org.zayoutube.com
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table illustrates the type of results generated from spectroscopic calculations. Specific values require dedicated computational analysis.
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C=O Shift | ~165 ppm |
| ¹H NMR | N-H Shift | ~8.5 ppm |
| IR | C=O Stretch | ~1680 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | |
| UV-Vis | λmax (TD-DFT) | ~260 nm |
Semi-empirical methods, such as PM6, offer a faster, though generally less accurate, alternative to DFT for molecular calculations. These methods use parameters derived from experimental data to simplify the complex equations of ab initio methods. While not as robust for detailed electronic structure analysis, they can be useful for preliminary conformational searches on large molecules before refining the results with higher-level DFT or ab initio calculations. ufba.br
Density Functional Theory (DFT) Approaches (e.g., B3LYP, M06-2X Functionals with Various Basis Sets)
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons. ossila.com
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.comwikipedia.org Conversely, a small gap suggests the molecule is more reactive. For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution, indicating which parts of the molecule are most involved in electron donation and acceptance.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound This table shows representative data from an FMO analysis. Actual energies are dependent on the specific computational method and basis set used.
| Orbital | Energy (eV) |
| HOMO | -7.5 eV |
| LUMO | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 5.4 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
For this compound, the MEP map is characterized by distinct regions of positive and negative electrostatic potential, dictated by the arrangement of its functional groups.
Negative Regions (Red/Yellow): The areas of most negative potential are concentrated around the highly electronegative oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group of the amide linkage. These red and yellow regions signify areas of high electron density and are the most probable sites for electrophilic attack.
Positive Regions (Blue): The regions of positive electrostatic potential are primarily located around the hydrogen atom of the amide (N-H) group and the hydrogen atoms of the cyclohexyl ring. These blue areas indicate electron-deficient regions and are susceptible to nucleophilic attack.
Neutral Regions (Green): The aromatic ring and the hydrocarbon backbone of the cyclohexyl group generally exhibit a more neutral potential, shown in green, indicating a balanced charge distribution in these areas.
Analysis of Charge Distribution and Delocalization
The distribution of partial atomic charges within this compound is significantly influenced by the electron-withdrawing nature of the 3-nitro group and the resonance effects of the amide group. Computational methods, such as Mulliken population analysis, are employed to quantify these charges and understand electron delocalization.
The nitro group acts as a strong deactivating group, withdrawing electron density from the benzene (B151609) ring through both inductive and resonance effects. This results in a net positive charge on the carbon atoms of the aromatic ring, particularly at the ortho and para positions relative to the nitro group. The amide group, while having a nitrogen with a lone pair, also contributes to the electronic landscape.
The delocalization of electrons across the molecule leads to a specific charge distribution pattern:
The oxygen atoms of the nitro and carbonyl groups carry the most significant negative partial charges.
The nitrogen atom of the nitro group bears a positive charge.
The carbon atom of the carbonyl group is electrophilic and has a positive partial charge.
The nitrogen atom of the amide group has a negative partial charge.
A theoretical representation of the Mulliken atomic charges for key atoms in the this compound molecule is presented below.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| O (nitro) | -0.48 |
| N (amide) | -0.65 |
| N (nitro) | +0.80 |
| C (carbonyl) | +0.75 |
| C (aromatic ring, average) | +0.10 |
| H (amide) | +0.35 |
This charge distribution is fundamental to the molecule's chemical behavior and its interaction with other molecules and biological targets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. nih.govrsc.org For this compound, this can be applied to understand its synthesis.
One reported synthesis involves the reaction of 3-nitrobenzoic acid with cyclohexyl isocyanide, promoted by ultrasound. A proposed mechanism for this type of reaction involves several key steps that can be modeled computationally:
Protonation of the Carboxylic Acid: The reaction likely initiates with the protonation of the carboxylic acid, facilitated by the solvent (e.g., methanol).
Nucleophilic Attack: The isocyanide carbon, being nucleophilic, attacks the carbonyl carbon of the protonated 3-nitrobenzoic acid.
Intermediate Formation: This attack leads to the formation of a key intermediate.
Rearrangement and Elimination: The intermediate undergoes rearrangement, followed by the elimination of a small molecule (like methyl formate (B1220265) if methanol (B129727) is the solvent) to yield the final this compound product.
DFT calculations can map out the entire reaction pathway, providing the activation energy for each step. This allows for the identification of the rate-determining step and provides a detailed, energetic picture of the transformation, confirming the plausibility of the proposed mechanism.
Non Biological Applications of N Cyclohexyl 3 Nitrobenzamide in Materials Science and As a Chemical Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The presence of a nitro group on the benzamide (B126) framework is the key to its function as a synthetic intermediate. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which then serves as a handle for constructing larger and more complex molecular architectures.
The transformation of N-cyclohexyl-3-nitrobenzamide into its corresponding amino derivative, N-cyclohexyl-3-aminobenzamide, unlocks pathways to various heterocyclic systems.
Quinazoline (B50416) Derivatives: While direct synthesis from this compound is not extensively documented, a plausible and chemically sound pathway to quinazoline-like structures can be proposed based on established synthetic methodologies. The critical step is the reduction of the nitro group to an amine. The resulting N-cyclohexyl-3-aminobenzamide contains the core structure necessary for cyclization reactions. For the synthesis of a quinazolinone, a common approach involves the reaction of an anthranilamide (a 2-aminobenzamide) with a one-carbon source. Although the amino group in N-cyclohexyl-3-aminobenzamide is at the 3-position, the general principle of using an aminobenzamide as a precursor for building fused heterocyclic rings is a cornerstone of heterocyclic chemistry. The synthesis of quinazolines often involves the reaction of 2-aminobenzylamines or 2-aminobenzamides with various reagents to form the fused pyrimidine (B1678525) ring.
| Proposed Synthetic Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1. Reduction | H₂, Pd/C or SnCl₂, HCl | N-cyclohexyl-3-aminobenzamide | To convert the nitro group into a reactive amino group. |
| 2. Cyclization | Formic acid or other C1 source | Fused heterocyclic core | To construct the second ring of the quinazoline framework. |
Azetidine (B1206935) Derivatives: The synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, typically proceeds through pathways such as the photocycloaddition between an imine and an alkene (the aza Paternò-Büchi reaction) or the cyclization of 1,3-amino alcohols or related precursors. bham.ac.uk The molecular structure of this compound does not lend itself to being a direct or common starting material for these established azetidine synthesis routes. Therefore, its role as an intermediate in the synthesis of azetidine derivatives is not well-documented in scientific literature.
Potential in Functional Materials Development
The electronic properties of the nitrobenzamide core suggest potential applications in the field of materials science, particularly for creating materials with specific optical or electronic functions.
The development of materials for optoelectronic applications often relies on the principle of charge-transfer (CT) interactions. A CT complex is formed between an electron-donating molecule and an electron-accepting molecule. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly lowers the electron density of the aromatic ring it is attached to. This makes the this compound moiety a potential π-electron acceptor. nih.govnih.gov
When this acceptor unit is incorporated into a polymeric system, either as a pendant group on the polymer backbone or as a dopant mixed with an electron-donating polymer, it can facilitate the formation of charge-transfer complexes. These interactions can profoundly influence the material's properties, giving rise to new optical absorption bands and altering electronic conductivity. This phenomenon is the basis for developing organic photodetectors, photovoltaic cells, and nonlinear optical materials. For instance, a polymer containing electron-rich units (like carbazole (B46965) or triphenylamine) could exhibit CT interactions when blended with a polymer functionalized with this compound. researchgate.net
| Component | Role | Example | Principle of Interaction |
| Electron Acceptor Moiety | Creates low-energy unoccupied molecular orbitals (LUMO). | This compound | The electron-withdrawing nitro group makes the aromatic system electron-deficient. |
| Electron Donor Polymer | Provides high-energy occupied molecular orbitals (HOMO). | Poly(N-vinylcarbazole) | The carbazole units are electron-rich and can donate electron density. |
| Resulting Polymeric System | Functional material with CT properties. | A blend or copolymer of the two components. | Upon excitation, an electron can transfer from the donor's HOMO to the acceptor's LUMO, creating a charge-separated state useful in optoelectronic devices. |
Precursor for Specialty Chemicals and Fine Chemicals
Beyond complex heterocycles, this compound serves as a valuable starting material for a range of specialty chemicals. The key to this utility is the chemical transformation of the nitro group into an amino group, yielding N-cyclohexyl-3-aminobenzamide. This aromatic amine is a versatile intermediate for further chemical elaboration.
The primary amine of N-cyclohexyl-3-aminobenzamide can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly useful and can be converted into a wide array of functional groups through well-known reactions, such as the Sandmeyer reaction (to introduce halides or a cyano group) or hydrolysis (to introduce a hydroxyl group). Furthermore, the diazonium salt can be used in azo coupling reactions with activated aromatic compounds (like phenols or anilines) to synthesize azo dyes, which are a large and commercially important class of colored compounds.
| Reaction | Reagents | Intermediate | Final Product Class | Application |
| Reduction | H₂, Pd/C or Fe, HCl | N-cyclohexyl-3-aminobenzamide | Aromatic Amine | Intermediate for further synthesis. |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 3-(cyclohexylcarbamoyl)benzenediazonium chloride | Diazonium Salt | Highly versatile chemical intermediate. |
| Sandmeyer Reaction | CuCl / CuBr / CuCN | N-cyclohexyl-3-chloro/bromo/cyanobenzamide | Halogenated/Cyanated Aromatics | Building blocks for pharmaceuticals and agrochemicals. |
| Azo Coupling | Phenol or Aniline derivative | Azo compound derived from N-cyclohexyl-3-aminobenzamide | Azo Dyes | Colorants for textiles, plastics, and inks. |
| Hydrolysis of Diazonium Salt | H₂O, H₂SO₄, heat | N-cyclohexyl-3-hydroxybenzamide | Phenolic Compounds | Precursors for polymers, antioxidants, and pharmaceuticals. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-3-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-nitrobenzoyl chloride with cyclohexylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Optimization includes controlling reaction temperature (0–5°C to prevent exothermic side reactions) and using a base like triethylamine to neutralize HCl byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield improvements (70–85%) are achieved by maintaining stoichiometric ratios (1:1.1 amine:acyl chloride) and slow reagent addition .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the cyclohexyl group (δ 1.2–2.0 ppm for cyclohexyl protons) and nitrobenzamide moiety (aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 248.28 (CHNO) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, revealing planar amide linkages and nitro group orientation (e.g., dihedral angles between nitro and benzamide planes: 15–20°) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Respiratory Protection : Use NIOSH-approved P95 respirators for dust control; OV/AG-P99 cartridges are recommended if vapor exposure is suspected .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Neutralize residual compounds with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- Electrostatic Potential Maps : Highlight electron-deficient regions at the nitro group, making it susceptible to nucleophilic attack .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the compound’s excited state, altering UV-Vis absorption spectra (λ ~320 nm) .
- Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.2 eV), correlating with experimental reduction potentials .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- X-ray vs. NMR : Crystallography may show planar amide conformations, while solution-state NMR detects rotational flexibility. Use variable-temperature NMR to study dynamic behavior (e.g., coalescence temperatures for cyclohexyl protons) .
- Discrepancies in Nitro Group Orientation : Compare solid-state (X-ray) and computed gas-phase structures. Apply Hirshfeld surface analysis to assess crystal packing effects on nitro group geometry .
Q. How does the nitro group influence the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- Mechanistic Insight : The nitro group acts as an electron-withdrawing moiety, enhancing interaction with bacterial nitroreductases. Test against E. coli and S. aureus using broth microdilution (MIC values: 8–32 µg/mL) .
- Structure-Activity Relationship (SAR) : Compare with analogues (e.g., 3-amino or 3-methoxy derivatives) to isolate nitro’s contribution. Use molecular docking to map binding affinities with microbial enzymes (e.g., dihydrofolate reductase) .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C). HPLC monitoring shows decomposition (>10%) at pH <2 or >12 due to amide hydrolysis .
- Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C. Store at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
